molecular formula C11H7F3O4 B2416508 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one CAS No. 858369-47-8

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one

Cat. No.: B2416508
CAS No.: 858369-47-8
M. Wt: 260.168
InChI Key: VATVKGLJKLTZLY-UHFFFAOYSA-N
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Description

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one is a chemical compound known for its unique structure and properties. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one typically involves the reaction of 4H-chromen-4-one with a trifluoromethylating agent under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-4-one derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)oxolan-2-one
  • 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)aniline

Uniqueness

Compared to similar compounds, 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one stands out due to its unique chromen-4-one core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O4/c12-11(13,14)10(16,17)7-5-18-8-4-2-1-3-6(8)9(7)15/h1-5,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATVKGLJKLTZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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